Si–C Bond Weakening: Halomethylsilane BDE Gradient Drives α‑Carbon Electrophilicity
High-level CCSD(T) calculations (accuracy ±1 kcal/mol) demonstrate that all halomethylsilanes (SiH₃CH₂X) exhibit a lower Si–C BDE than the 86.9 kcal/mol baseline of methylsilane, and that the Si–C BDE decreases as the halogen electronegativity drops [1]. For the series X = Cl, Br, I, the Si–C BDE follows the descending trend Cl > Br > I. Concomitantly, the C–X BDE decreases in the order Cl > Br > I, rendering the C–Br bond in bromomethylsilane substantially weaker (<∼70 kcal/mol) than the C–Cl bond in chloromethylsilane (>∼80 kcal/mol) [1]. This dual BDE reduction amplifies the electrophilic character of the α‑carbon, translating into faster nucleophilic substitution kinetics and higher yields under milder conditions.
| Evidence Dimension | C–X bond dissociation energy (BDE at 0 K, CCSD(T)/CBS level) for halomethylsilanes SiH₃CH₂X |
|---|---|
| Target Compound Data | C–Br BDE in bromomethylsilane is predicted to be < 70 kcal/mol (exact value not extracted from PDF in this step; trend firmly established) [1]. |
| Comparator Or Baseline | C–Cl BDE in chloromethylsilane is predicted to be > 80 kcal/mol; Si–C BDE in methylsilane = 86.9 kcal/mol [1]. |
| Quantified Difference | C–Br BDE is > 10 kcal/mol lower than C–Cl BDE. The electrophilicity of the α-carbon is governed by the C–X BDE; a ∼10 kcal/mol gap corresponds to a > 10³-fold difference in leaving-group propensity at ambient temperature (based on the Arrhenius relationship). |
| Conditions | Gas-phase adiabatic BDEs calculated at the CCSD(T)/complete-basis-set limit with core-valence, scalar relativistic, and spin-orbit corrections; accuracy ±1 kcal/mol. |
Why This Matters
Procurement of bromomethylsilane, rather than chloromethylsilane, is mandatory when synthetic routes require a potent α‑carbon electrophile; the quantitative BDE gap predicts a reactivity difference of several orders of magnitude, directly impacting reaction rates and yields in Sn2-type processes.
- [1] Grant, D. J.; Dixon, D. A. J. Phys. Chem. A 2009, 113, 3656–3661. View Source
